molecular formula C22H24FN3O3S B11604561 2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide CAS No. 4846-62-2

2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11604561
CAS No.: 4846-62-2
M. Wt: 429.5 g/mol
InChI Key: YCJJLPCSOSFAJA-UHFFFAOYSA-N
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Description

2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidinone structure, followed by the introduction of the ethyl, methoxyphenyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, 4-methoxyphenylacetic acid, and 4-fluoroaniline. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization of the Imidazolidine Ring

The heterocyclic core forms via cyclocondensation, likely involving:

  • Nucleophilic Attack : A diamine reacts with a carbonyl group to form an intermediate amine.

  • Intramolecular Cyclization : Acidic conditions (e.g., AcOH) drive ring closure, incorporating sulfur and oxygen atoms.

Substitution Reactions

  • Ethyl Group Incorporation : A substitution reaction introduces the ethyl chain, potentially via SN2 mechanisms.

  • Aromatic Substituent Addition : The 4-methoxyphenyl ethyl group may be added through cross-coupling or direct alkylation, depending on precursor availability.

Acetamide Bond Formation

The acetamide moiety forms via:

  • Activation of the Acyl Group : 4-Fluorophenylacetyl chloride reacts with the imidazolidine nitrogen.

  • Nucleophilic Acyl Substitution : Base-mediated displacement of the chloride ion with the amine group.

Analytical Methods for Reaction Monitoring

Common techniques to confirm intermediates and final product include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Verify aromatic protons, ethyl groups, and amide signals.

    • ¹³C NMR : Confirm carbonyl carbons and sulfur/oxygen-containing groups.

  • Mass Spectrometry (MS) :

    • ESI-MS : Determine molecular weight (e.g., m/z = [M+H]⁺) and confirm molecular formula.

  • Thin-Layer Chromatography (TLC) :

    • Track reaction progress and purity during synthesis steps.

Comparison of Synthetic Strategies

Feature Current Compound Analogous Compounds
Core Structure Imidazolidine with sulfur and oxygen substituentsSimilar imidazolidine/thiadiazole hybrids
Substituents Ethyl, 4-methoxyphenyl ethyl, and 4-fluorophenyl acetamide groupsFluorophenyl/alkyl groups; methoxyphenyl derivatives
Biological Focus Potential antimicrobial/anticancer activity (inferred from analogs)Antibacterial (e.g., Gram-positive activity) ; anticancer

Challenges and Considerations

  • Regioselectivity : Control of substituent positions during cyclization and substitution reactions.

  • Yield Optimization : Multi-step reactions often require precise control of reaction conditions (e.g., temperature, solvent choice) .

  • Purity : Use of chromatographic techniques (e.g., column chromatography) to isolate intermediates and final product.

Scientific Research Applications

Molecular Formula

  • C23H27N3O4S

Structural Features

  • Imidazolidine ring : Central to its structure, providing stability and reactivity.
  • Sulfanylidene group : Contributes to the compound's biological activity.
  • Aromatic substituents : The presence of methoxy and fluorine groups enhances its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Properties : Similar compounds have shown potential as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Antibacterial Activity : The structural features may enhance interaction with bacterial targets, leading to effective antibacterial agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth through various mechanisms.

Anticancer Studies

A study on related thiazolidinone derivatives demonstrated significant anticancer activity against various cell lines, suggesting that the unique structure of 2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide could lead to similar results. In vitro assays showed inhibition rates upwards of 70% against specific cancer types, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Research

In silico docking studies have indicated that compounds with similar structures can effectively inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests that further optimization of the compound could yield a potent anti-inflammatory drug candidate .

Antibacterial Activity

Compounds with thiazolidinone frameworks have been documented to possess antibacterial properties. A comparative analysis showed that modifications to the aromatic substituents significantly affected their efficacy against Gram-positive and Gram-negative bacteria .

Synthesis and Modification

The synthesis of This compound typically involves multi-step organic reactions, allowing for structural modifications that can enhance its biological activity or reduce toxicity. The following table summarizes key synthetic routes and modifications:

StepReaction TypeKey ReagentsOutcome
1AlkylationEthyl bromideFormation of ethyl substituent
2CondensationMethoxyphenyl aldehydeFormation of imidazolidine core
3Sulfanylidene formationSulfur reagentsIntroduction of sulfanylidene group

Mechanism of Action

The mechanism of action of 2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Shares a similar phenethyl structure but lacks the imidazolidinone and fluorophenyl groups.

    4-(3-(4-Methoxyphenyl)acryloyl)-2-methoxyphenyl isocyanate: Contains similar methoxyphenyl groups but differs in the overall structure and functional groups.

Uniqueness

2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to its combination of an imidazolidinone core, ethyl, methoxyphenyl, and fluorophenyl groups

Biological Activity

The compound 2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, a common method includes the use of imidazolidine derivatives combined with specific aromatic aldehydes and acetamides. The detailed synthesis pathway can be found in supplementary materials from related studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar imidazolidine derivatives. For example, compounds with structural similarities have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 20 to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Organism
Compound A20S. aureus
Compound B40E. coli
Compound C70P. mirabilis

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro tests on various cancer cell lines showed that derivatives exhibited selective cytotoxicity, with IC50 values indicating effective cell growth inhibition at micromolar concentrations. For instance, a related compound demonstrated an IC50 of 15 µM against certain leukemia cell lines .

The proposed mechanism for the biological activity of these compounds often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in microbial cells or cancer cells, resulting in cell death . Additionally, some studies suggest that these compounds may inhibit specific enzymes involved in DNA replication and repair, further contributing to their antimicrobial and anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a structurally similar compound in a clinical setting, demonstrating significant activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The researchers noted that the compound could serve as a potential lead for developing new antibiotics .
  • Anticancer Properties : Another investigation focused on the anticancer properties of imidazolidine derivatives, where one compound was found to induce apoptosis in human cancer cell lines via mitochondrial pathways. The study emphasized the importance of further exploring these compounds for therapeutic applications .

Properties

CAS No.

4846-62-2

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H24FN3O3S/c1-3-25-21(28)19(14-20(27)24-17-8-6-16(23)7-9-17)26(22(25)30)13-12-15-4-10-18(29-2)11-5-15/h4-11,19H,3,12-14H2,1-2H3,(H,24,27)

InChI Key

YCJJLPCSOSFAJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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